5-(2-Cyclohexenyl)pyrimidine
Overview
Description
Synthesis Analysis
Pyrimidines can be synthesized through various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of pyrimidines has been studied using computational tools, which have identified their molecular and electronic behavior . The molecular weight of 5-(2-Cyclohexenyl)pyrimidine is 160.22 g/mol.Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines .Scientific Research Applications
Antimicrobial Applications
Pyrimidines have been found to have antimicrobial properties . They can be used in the development of drugs to treat various bacterial infections.
Antimalarial Applications
Pyrimidines also have antimalarial properties . They can be used in the development of drugs to treat malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Antiviral Applications
Pyrimidines have antiviral properties . They can be used in the development of drugs to treat various viral infections .
Anticancer Applications
Pyrimidines have anticancer properties . They can be used in the development of drugs to treat various types of cancer .
Anti-inflammatory Applications
Pyrimidines have anti-inflammatory properties . They can be used in the development of drugs to treat various inflammatory conditions .
Analgesic Applications
Pyrimidines have analgesic (pain-relieving) properties . They can be used in the development of drugs to treat various conditions that cause pain .
Anticonvulsant Applications
Pyrimidines have anticonvulsant properties . They can be used in the development of drugs to treat various conditions that cause seizures .
Antioxidant Applications
Pyrimidines have antioxidant properties . They can be used in the development of drugs to treat various conditions caused by oxidative stress .
Mechanism of Action
Target of Action
Pyrimidines, in general, are known to play a critical role in cellular metabolism, serving as activated precursors of rna and dna . They are also involved in the assembly of cell membranes and protein glycosylation .
Mode of Action
For instance, some pyrimidines have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are involved in various biochemical pathways. They can be synthesized de novo from small metabolites or recycled by the salvage pathways . The de novo pathway is particularly important in proliferating cells to meet the increased demand for nucleic acid precursors and other cellular components . Pyrimidine biosynthesis is invariably up-regulated in tumors and neoplastic cells .
Pharmacokinetics
This intracellular activation involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Result of Action
Pyrimidines have been reported to possess potential medicinal properties important to central nervous system (cns)-active agents, calcium channel blockers, and antidepressants .
Action Environment
The action, efficacy, and stability of 5-(2-Cyclohexenyl)pyrimidine could potentially be influenced by various environmental factors, although specific studies on this compound are lacking . Factors such as pH, temperature, and the presence of other molecules could potentially affect its action.
Safety and Hazards
Future Directions
Recent research developments suggest that pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . This suggests that there is potential for future research and development of pyrimidine-based drugs, including 5-(2-Cyclohexenyl)pyrimidine.
properties
IUPAC Name |
5-cyclohex-2-en-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h2,4,6-9H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFVAAYTQXDLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305128 | |
Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclohexenyl)pyrimidine | |
CAS RN |
1187163-20-7 | |
Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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